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Mechanism of Action in Psoriasis Pathogenesis

SAR-20347 exerts its therapeutic effects by specifically interrupting the signaling of cytokines central to the

psoriasis inflammatory cascade, which is illustrated below.
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Figure: SAR-20347 inhibits JAK/STAT signaling to block psoriatic inflammation.

The JAK-STAT pathway is crucial for signaling from many cytokines [1] [2]. SAR-20347 is orally active

and acts by competitively binding to the ATP-binding site of these kinases, preventing the phosphorylation

and activation of downstream STAT proteins [3]. This mechanism is particularly effective in psoriasis

because it simultaneously targets multiple inflammatory axes.
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Inhibition of the IL-23/IL-17 Axis: The IL-23 receptor signals through a TYK2/JAK2 pair [1] [2]. By

inhibiting TYK2, SAR-20347 disrupts the IL-23 signaling pathway, which is a master regulator of Th17
cell function. This leads to a downstream reduction in the production of IL-17 and IL-22, two cytokines

directly responsible for keratinocyte proliferation and the skin inflammation seen in psoriasis [4] [5].
Direct Blockade of IL-22 Effects: IL-22 signaling is mediated by a receptor complex that utilizes

both TYK2 and JAK1 [5]. Dual inhibition of these kinases by SAR-20347 effectively blocks IL-22-
induced pathways, including the acute-phase reactant Serum Amyloid A (SAA). This directly

counteracts the disruptive effects of IL-22 on keratinocyte differentiation and barrier function [4] [3].

Experimental Evidence & Protocols

The following diagram and details outline the key experiments that define SAR-20347's activity.
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Figure: Key experimental workflows for characterizing SAR-20347.

Biochemical Kinase Inhibition Profiling

Objective: To determine the potency and selectivity of SAR-20347 against JAK family members and
a broad panel of other kinases.

Method: Kinase activity was measured using a radiolabeled ATP assay. Kinases were prepared in a
base reaction buffer, and varying concentrations of SAR-20347 in DMSO were added to the reaction

along with ³³P-ATP. The reaction was incubated, spotted onto P81 filter paper, washed, and the signal
was quantified using a phosphorimager. IC₅₀ values were calculated using nonlinear regression [5].
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Key Result: This assay confirmed SAR-20347 as a potent and selective inhibitor of TYK2 and JAK1

over JAK2 and JAK3 [5] [6].

Cell-Based Signaling Assays

Objective: To confirm the compound's ability to inhibit cytokine-induced signaling in a cellular context.
Cell Lines/Preparations: NK-92 cells (for IL-12/TYK2 signaling), TF-1 cells, and primary human

CD4+ or CD14+ cells [5].
Protocol: Cells were plated in starvation medium, pre-incubated with SAR-20347 (0.5% DMSO) for

20 minutes at 37°C, and then stimulated with specific cytokines (e.g., IL-12, IL-6). Phosphorylation of
downstream STAT proteins (pSTAT4, pSTAT3) was measured using a multiplexed immunoassay

(MSD) [5] [7].
Key Result: SAR-20347 potently inhibited IL-12-mediated STAT4 phosphorylation (IC₅₀ of 126 nM in

NK-92 cells), a TYK2-dependent event [5] [6].

In Vivo Psoriasis Model

Objective: To evaluate the therapeutic efficacy of SAR-20347 in a disease-relevant model.

Model: Imiquimod-induced psoriasis-like dermatitis in female C57BL/6 mice [4] [3].
Dosing Protocol: Mice were administered vehicle or 50 mg/kg SAR-20347 by oral gavage 30

minutes prior to the application of 5% imiquimod cream. A second dose was given 5.5 hours after the
first. This treatment was repeated daily for 5 days [7] [3].

Key Result: SAR-20347 treatment led to a striking decrease in disease pathology, including reduced
skin thickening, keratinocyte activation (measured by Ki-67), and lower mRNA levels of key pro-

inflammatory cytokines (IL-23, IL-17, IL-22) and antimicrobial peptides [4] [5].

The quantitative results from these key cellular assays are summarized in the table below.

Assay Type
Cytokine
Stimulus

Measured Output IC₅₀ or Effect Cell System

Cellular
Signaling

IL-12 STAT4

phosphorylation

126 nM [6] NK-92 cells

Cellular
Signaling

IL-6 STAT3

phosphorylation

345-407 nM [3] TF-1 / CD14+

cells
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Assay Type
Cytokine
Stimulus

Measured Output IC₅₀ or Effect Cell System

Cytokine
Production

IL-12 IFN-γ secretion Dose-dependent

inhibition [6]

NK-92 culture

media

In Vivo Signaling IL-22 Serum Amyloid A

(SAA)

44% reduction [3] Mouse model

Research Implications and Differentiation

SAR-20347 serves as an important tool compound in kinase inhibitor research. Its profile demonstrates that

dual inhibition of TYK2 and JAK1 is more effective in ameliorating psoriasis-like inflammation than

targeting TYK2 alone [4]. This suggests that a broader approach, blocking multiple cytokine pathways

simultaneously, may yield superior efficacy in complex autoimmune disorders.

This mechanism differentiates it from first-generation, less selective JAK inhibitors and highlights the

therapeutic potential of targeting specific kinase pairs. The subsequent development of highly selective

allosteric TYK2 inhibitors (like deucravacitinib) for clinical use was informed by foundational research with

compounds like SAR-20347, which helped validate TYK2 as a compelling drug target for immune-mediated

diseases [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/25156366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4170002/
https://www.medchemexpress.com/SAR-20347.html?srsltid=AfmBOoodjSEGjtde21ognUHx6Y0qcPq-uGkAleBt58ytVAaJlTiDruSX
https://www.targetmol.com/compound/sar-20347
https://www.smolecule.com/products/b542453#sar-20347-jak1-tyk2-inhibitor-mechanism-of-action
https://www.smolecule.com/products/b542453#sar-20347-jak1-tyk2-inhibitor-mechanism-of-action
https://www.smolecule.com/products/b542453#sar-20347-jak1-tyk2-inhibitor-mechanism-of-action
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s542453?utm_src=pdf-bulk
https://www.smolecule.com/products/s542453?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

